molecular formula C14H13F3O2 B12950023 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one

Cat. No.: B12950023
M. Wt: 270.25 g/mol
InChI Key: NVJGRMKFMQLVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one is a complex organic compound that features a spirocyclic structure, incorporating both a benzofuran and a cyclohexanone moiety. The trifluoromethyl group attached to the benzofuran ring significantly influences the compound’s chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable benzofuran derivative with a cyclohexanone derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1’-cyclohexan]-4’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of the benzofuran and cyclohexanone moieties, along with the trifluoromethyl group, results in a compound with enhanced stability, reactivity, and potential biological activity .

Properties

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-cyclohexane]-1'-one

InChI

InChI=1S/C14H13F3O2/c15-14(16,17)9-1-2-11-12(7-9)19-8-13(11)5-3-10(18)4-6-13/h1-2,7H,3-6,8H2

InChI Key

NVJGRMKFMQLVSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)COC3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

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